2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising an indole core linked to a 1,3,4-oxadiazole ring, with an acetamide bridge and a tetrahydrofuran (THF)-methyl substituent. The THF group may enhance solubility and bioavailability compared to bulkier substituents, a hypothesis supported by pharmacokinetic studies of similar acetamide derivatives .
Properties
IUPAC Name |
2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(18-9-13-5-3-7-23-13)10-21-14-6-2-1-4-12(14)8-15(21)17-20-19-11-24-17/h1-2,4,6,8,11,13H,3,5,7,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZBLXQJLOJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that incorporates an oxadiazole ring, an indole moiety, and a tetrahydrofuran group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is . Its structure can be represented as follows:
The presence of both the 1,3,4-oxadiazole and indole moieties is critical for its biological activity. These components are known to influence interactions with various biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the oxadiazole and indole components facilitate binding to specific enzymes and receptors, potentially modulating their activity or inhibiting their function. This interaction is crucial for its proposed anticancer and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds featuring oxadiazole and indole rings often exhibit significant antimicrobial properties. The oxadiazole moiety is known to enhance the compound's ability to interact with microbial targets.
Case Study:
A study demonstrated that similar oxadiazole derivatives showed promising antibacterial effects against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Activity
The anticancer potential of This compound has been highlighted in several studies. The indole ring is associated with significant cytotoxic effects on cancer cell lines.
Case Study:
In vitro studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These effects are attributed to the induction of apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Oxadiazole + Indole | Antimicrobial, Anticancer |
| Compound B | Indole only | Limited activity |
| Compound C | Oxadiazole only | Antimicrobial |
The combination of both oxadiazole and indole moieties in This compound enhances its biological activity compared to compounds with only one of these features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Oxadiazole-Acetamide Scaffolds
Key analogues include:
*Calculated based on molecular formula.
Key Observations :
- Substituent Impact : The THF-methyl group in the target compound likely improves membrane permeability compared to sulfanyl-linked chlorophenyl or nitro groups in analogues .
- Bioactivity Trends : Sulfanyl-linked derivatives (e.g., compounds in ) exhibit strong enzyme inhibition (LOX, BChE), while benzofuran-oxadiazole hybrids show antimicrobial potency . The target compound’s lack of a sulfanyl group may shift its mechanism toward kinase or SIRT2 inhibition, as seen in methoxybenzyl-oxadiazole derivatives .
Analogues with Varied Heterocyclic Cores
- Benzofuran-Oxadiazole-Acetamides : Compounds like 2a and 2b () replace indole with benzofuran, retaining antimicrobial activity but showing weaker enzyme inhibition compared to indole-based derivatives .
- Thiazolyl Acetamides : N-(1,3-thiazol-2-yl)acetamides (e.g., ) display structural similarity to penicillin derivatives and exhibit hydrogen-bond-driven crystal packing, which may influence solubility .
Functional Group Modifications
- Hydroxyimino Substituents: Derivatives like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide () show antioxidant activity (IC₅₀: 14.8 µM in DPPH assay), highlighting the role of electron-donating groups in radical scavenging .
- Arylthio Groups : N-(methoxybenzyl/pyrimidinyl-oxadiazolyl)-2-(arylthio)acetamides () demonstrate SIRT2 inhibition (IC₅₀: 0.8–3.2 µM), suggesting that electron-rich substituents enhance binding to NAD⁺-dependent enzymes .
Physicochemical Properties
- Solubility : The THF-methyl group in the target compound may confer higher solubility in polar solvents compared to chlorophenyl or nitro-substituted analogues .
- Stability : Oxadiazole rings generally enhance metabolic stability, as evidenced by the resistance of similar compounds to hepatic microsomal degradation .
Predicted vs. Observed Bioactivity
While the target compound lacks direct experimental data, structural parallels suggest:
- Anticancer Potential: Indole-oxadiazole hybrids in show cytotoxic activity (IC₅₀: 8–15 µM against MCF-7 cells), likely via tubulin inhibition .
- Neuroprotective Effects : THF-containing compounds often exhibit blood-brain barrier penetration, making the target compound a candidate for neurodegenerative disease research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
